molecular formula C22H19N3S B14949525 N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14949525
M. Wt: 357.5 g/mol
InChI Key: MBWFIMQXLZAZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method reported involves using vitamin B1 as a catalyst, which provides a metal-free and acid/base-free reaction environment . The reaction yields are generally high, ranging from 78% to 92%, and the process is characterized by its simplicity and green chemistry principles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of reagents.

Chemical Reactions Analysis

Types of Reactions

N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the pyrazole ring or other substituents.

    Substitution: This reaction can replace one or more substituents on the pyrazole ring or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives

Mechanism of Action

The mechanism by which N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects is related to its ability to interact with various molecular targets. The phenyl groups and carbothioamide moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide moiety, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially increasing its efficacy in various applications .

Properties

Molecular Formula

C22H19N3S

Molecular Weight

357.5 g/mol

IUPAC Name

N,3,5-triphenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C22H19N3S/c26-22(23-19-14-8-3-9-15-19)25-21(18-12-6-2-7-13-18)16-20(24-25)17-10-4-1-5-11-17/h1-15,21H,16H2,(H,23,26)

InChI Key

MBWFIMQXLZAZIL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.